4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide
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Overview
Description
4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound features a benzamide group attached to an indole moiety, making it a significant molecule in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 1-(1H-indol-3-yl)propan-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[1-(1H-indol-3-yl)ethyl]benzamide
- 4-chloro-N-[1-(1H-indol-3-yl)methyl]benzamide
- 4-chloro-N-[1-(1H-indol-3-yl)butan-2-yl]benzamide
Uniqueness
4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide is unique due to its specific substitution pattern on the indole ring and the benzamide group. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C18H17ClN2O |
---|---|
Molecular Weight |
312.8 g/mol |
IUPAC Name |
4-chloro-N-[1-(1H-indol-3-yl)propan-2-yl]benzamide |
InChI |
InChI=1S/C18H17ClN2O/c1-12(21-18(22)13-6-8-15(19)9-7-13)10-14-11-20-17-5-3-2-4-16(14)17/h2-9,11-12,20H,10H2,1H3,(H,21,22) |
InChI Key |
USYARCNZPULBOG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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